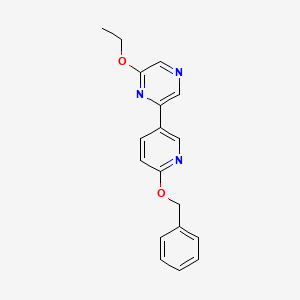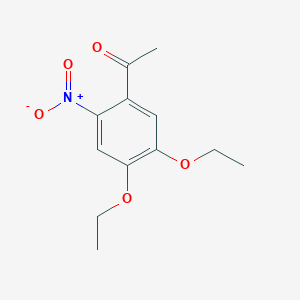
1-(4,5-Diethoxy-2-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Diethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C12H15NO5 It is a derivative of acetophenone, where the phenyl ring is substituted with two ethoxy groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone typically involves the nitration of 4,5-diethoxyacetophenone. The process can be summarized as follows:
Starting Material: 4,5-diethoxyacetophenone.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the product.
Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved in the nitration process.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Diethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 1-(4,5-Diethoxy-2-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4,5-Diethoxy-2-nitrophenyl)acetic acid.
Scientific Research Applications
1-(4,5-Diethoxy-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its derivatives are studied for their potential chemical reactivity and properties.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological molecules. The ethanone group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with methoxy groups instead of ethoxy groups.
1-(4,5-Diethoxy-2-aminophenyl)ethanone: The reduced form of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone.
4,5-Diethoxy-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.
Uniqueness
This compound is unique due to the presence of both ethoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1-(4,5-diethoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11-6-9(8(3)14)10(13(15)16)7-12(11)18-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
FKKPZCUAOMWHHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15243162.png)
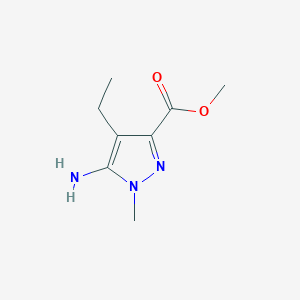
![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
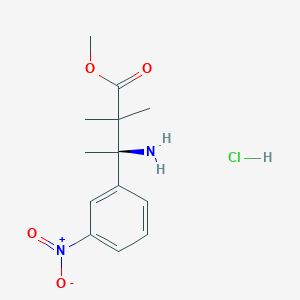
![2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione](/img/structure/B15243198.png)
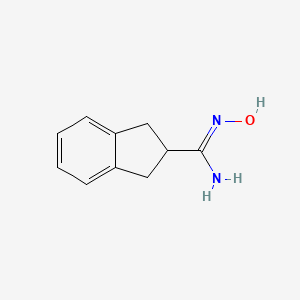
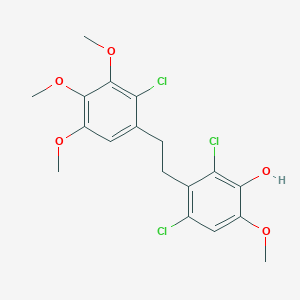
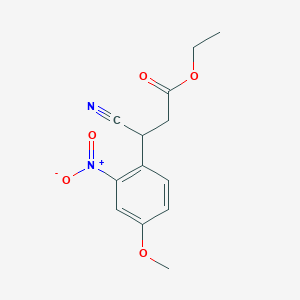

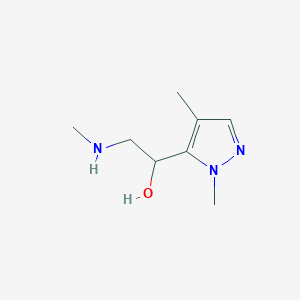
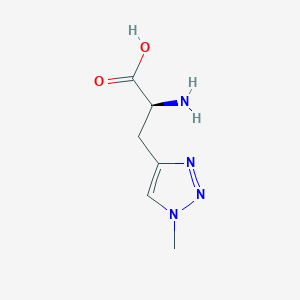
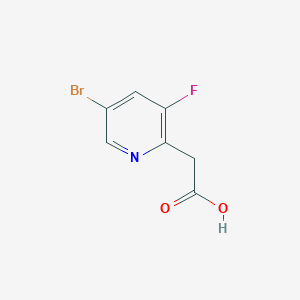
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
